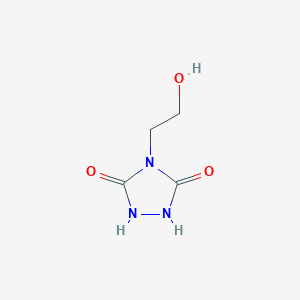![molecular formula C19H16BrN3O3 B2664014 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE CAS No. 941913-23-1](/img/structure/B2664014.png)
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE is a complex organic compound that features a benzodioxole moiety, a bromomethylphenyl group, and a dihydropyrazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE typically involves a multi-step process. One common route includes:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetraalkylammonium salts.
Introduction of the Bromomethylphenyl Group: This step often involves a bromination reaction using N-bromosuccinimide (NBS) to introduce the bromine atom.
Formation of the Dihydropyrazinone Core: This can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the bromomethylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
3,4-(Methylenedioxy)bromobenzene: Similar in structure due to the presence of the benzodioxole and bromine groups.
Uniqueness
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-bromo-3-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-8-14(3-4-15(12)20)23-7-6-21-18(19(23)24)22-10-13-2-5-16-17(9-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBNSBUGZLHFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2663931.png)
![1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2663932.png)


![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2663938.png)



![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2663946.png)



![4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2663952.png)
